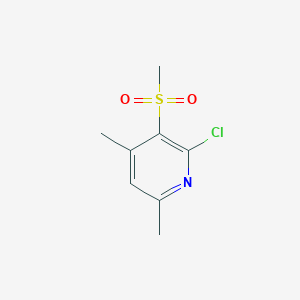

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-3-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-5-4-6(2)10-8(9)7(5)13(3,11)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVSOHMOBXFRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238265 | |

| Record name | 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-59-7 | |

| Record name | 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyridine Derivatives

A common approach for introducing chlorine substituents in pyridines involves reactions with chlorinating agents. For example:

- Phosphorus Oxychloride (POCl₃) :

Source describes the chlorination of 3-methylpyridine 1-oxide using POCl₃ under controlled conditions (-50°C to +50°C) to yield 2-chloro-4-methylpyridine. This method could be adapted for a dimethylpyridine precursor, where selective chlorination at position 2 might occur.

Key conditions :- Use of POCl₃ with a basic organic nitrogen mixture.

- Low temperatures to minimize by-products.

Multi-Step Synthesis via Intermediate Formation

Source outlines a three-step synthesis for 2-chloro-4,6-dimethoxypyrimidine, which could inspire a similar approach for the target compound:

Adaptation :

Replace methoxy groups with methyl groups in the starting materials and adjust oxidation steps for sulfonyl group incorporation.

Directed Functionalization via Metalation

Source employs nucleophilic aromatic substitution (SNAr) on nitro-substituted pyridines. A potential route involves:

- Nitration : Introduce a nitro group at position 3 of 2-chloro-4,6-dimethylpyridine.

- SNAr Reaction : Replace the nitro group with a methylsulfonyl group using a sodium methanesulfinate (NaSO₂CH₃) nucleophile.

- Conduct reaction in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

Oxidative Methods for Sulfonyl Group Installation

Source uses iodine monochloride (ICl) for iodination. Analogously, chlorosulfonation could be explored:

- Sulfonation : Treat 2-chloro-4,6-dimethylpyridine with chlorosulfonic acid (ClSO₃H) to form a sulfonyl chloride intermediate.

- Methylation : React the intermediate with methyl Grignard reagent (CH₃MgBr) to yield the methylsulfonyl group.

Challenges and Considerations

- Regioselectivity : Ensuring functional groups (Cl, CH₃, SO₂CH₃) are introduced at correct positions.

- Stability : Methylsulfonyl groups may require inert atmospheres to prevent decomposition.

- Purification : Chromatography or recrystallization (as in) would be critical for isolating the pure product.

Chemical Reactions Analysis

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine serves as a crucial intermediate in the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical reactions that lead to the formation of pharmaceuticals with therapeutic properties.

Antimicrobial and Anticancer Properties

Research indicates that pyridinium salts, including this compound, exhibit biological activities such as antimicrobial and anticancer effects. These compounds have been studied for their potential as anti-cancer agents due to their ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Synthesis of Pharmaceuticals

This compound is utilized in synthesizing several drug classes, including proton pump inhibitors like Dexlansoprazole, which are used to treat gastroesophageal reflux disease (GERD) and related conditions. The synthesis involves multiple steps, including chlorination and oxidation processes that enhance the compound's pharmacological properties .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has potential applications as a pesticide or herbicide intermediate. Its derivatives are being explored for their effectiveness in pest control due to their biological activity against various plant pathogens.

Traditional Synthesis

Traditional methods involve the chlorination of pyridine derivatives followed by sulfonylation. The process typically requires harsh conditions and multiple purification steps.

Green Chemistry Approaches

Recent studies have focused on green chemistry methodologies to improve the efficiency and sustainability of the synthesis process. For example, one method involves using catalytic quantities of ruthenium chloride in the presence of oxygen for oxidation steps, which reduces waste generation compared to conventional methods .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and properties of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chlorine, methyl groups, methylsulfonyl | Exhibits antimicrobial and anticancer activities |

| 4,6-Dimethylpyridin-3-ol | Hydroxyl group instead of methylsulfonyl | Different solubility and reactivity |

| 2-Chloro-4-methylpyridine | Lacks dimethyl substitution | Potentially different biological activity |

| 4-Methylsulfonylpyridine | Sulfonamide group instead of methylsulfonyl | Enhanced antimicrobial properties |

Synthesis Evaluation

A study evaluated the synthesis process of 2-chloromethyl-4-methanesulfonyl-3-methylpyridine as an intermediate for drug synthesis. The research highlighted modifications that improved atom economy and reduced environmental impact .

Another research project focused on the biological activity of derivatives derived from this compound, demonstrating its efficacy against specific cancer cell lines and its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, the pyridine ring can participate in coordination with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Substituent Effects at Position 2

Variations at Position 3 (Sulfonyl Groups)

Methyl Substitutions at Positions 4 and 6

Methyl groups at positions 4 and 6 are conserved across many analogs. These substituents donate electron density to the pyridine ring, moderating the electron-withdrawing effects of the chloro and sulfonyl groups. For example:

Biological Activity

2-Chloro-4,6-dimethyl-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits a range of biological activities, making it a subject of interest for further research and development.

- Molecular Formula : C8H10ClN1O2S1

- Molecular Weight : 221.69 g/mol

- CAS Number : 886361-59-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Its structure allows for potential inhibition of key metabolic pathways, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

In vitro studies have shown that the compound may possess anti-inflammatory effects. For instance, its analogs have been tested for their ability to inhibit prostaglandin E2 (PGE2) production in human whole blood assays, indicating a potential role in managing inflammatory conditions .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It acts as a synthetic auxin herbicide, effectively controlling broadleaf weeds in grass crops. This activity is linked to its structural features that mimic natural plant hormones .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the methyl and chloro substituents have been explored to enhance potency and selectivity against specific biological targets.

Q & A

Q. Are there eco-friendly alternatives for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.